2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile 2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC14918994
InChI: InChI=1S/C15H18N2O3/c1-18-14-4-3-12(9-15(14)19-2)13(10-16)11-17-5-7-20-8-6-17/h3-4,9,11H,5-8H2,1-2H3/b13-11+
SMILES:
Molecular Formula: C15H18N2O3
Molecular Weight: 274.31 g/mol

2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile

CAS No.:

Cat. No.: VC14918994

Molecular Formula: C15H18N2O3

Molecular Weight: 274.31 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile -

Specification

Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
IUPAC Name (Z)-2-(3,4-dimethoxyphenyl)-3-morpholin-4-ylprop-2-enenitrile
Standard InChI InChI=1S/C15H18N2O3/c1-18-14-4-3-12(9-15(14)19-2)13(10-16)11-17-5-7-20-8-6-17/h3-4,9,11H,5-8H2,1-2H3/b13-11+
Standard InChI Key CDRAPSAHVZZOKH-ACCUITESSA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C(=C/N2CCOCC2)/C#N)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=CN2CCOCC2)C#N)OC

Introduction

2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile is a complex organic compound belonging to the acrylonitrile class. It features a morpholine ring and a dimethoxyphenyl group, which are significant for its biological activity and chemical reactivity. This compound is synthesized through a Knoevenagel condensation reaction, involving 3,4-dimethoxybenzaldehyde, morpholine, and acrylonitrile .

Synthesis

The synthesis of 2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile is achieved via a Knoevenagel condensation reaction. This process involves the reaction of 3,4-dimethoxybenzaldehyde with morpholine and acrylonitrile. The yield can vary based on reaction conditions, with reported yields around 68% in similar syntheses.

Biological Activity and Applications

  • Biological Significance: Compounds like 2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile are part of a broader class known for diverse biological activities, including anticancer properties. They interact with biological targets such as enzymes or receptors.

  • Potential Applications: The compound has potential applications in pharmaceuticals and organic synthesis due to its morpholine ring and dimethoxyphenyl group, which enhance its reactivity and biological interactions.

Data Table

PropertyDescription
Molecular FormulaC15H18N2O3 (isomer)
CAS Registry Number300388-69-6
Synthesis MethodKnoevenagel condensation reaction
YieldApproximately 68%
Biological ActivityPotential anticancer properties
ApplicationsPharmaceuticals and organic synthesis

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